5,5,5-Trifluoro-2-phenylpentan-2-ol
CAS No.:
Cat. No.: VC13934511
Molecular Formula: C11H13F3O
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13F3O |
|---|---|
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 5,5,5-trifluoro-2-phenylpentan-2-ol |
| Standard InChI | InChI=1S/C11H13F3O/c1-10(15,7-8-11(12,13)14)9-5-3-2-4-6-9/h2-6,15H,7-8H2,1H3 |
| Standard InChI Key | OSBZUIUCKPGJGO-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCC(F)(F)F)(C1=CC=CC=C1)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 5,5,5-trifluoro-2-phenylpentan-2-ol, reflects its branched structure:
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A pentan-2-ol backbone with a hydroxyl (-OH) group at C2.
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A phenyl group (C₆H₅) attached to C2.
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Three fluorine atoms substituted at the terminal methyl group (C5), forming a -CF₃ moiety.
This configuration creates a sterically hindered alcohol, influencing its reactivity and interactions.
Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃F₃O |
| Molecular Weight | 218.21 g/mol |
| Canonical SMILES | CC(CCC(F)(F)F)(C1=CC=CC=C1)O |
| InChIKey | OSBZUIUCKPGJGO-UHFFFAOYSA-N |
| PubChem CID | 64567813 |
The Canonical SMILES string illustrates the spatial arrangement: the hydroxyl and phenyl groups occupy adjacent positions on the central carbon, while the trifluoromethyl group extends linearly from the fourth carbon.
Synthesis Methods
Grignard Reaction Pathway
A primary synthesis route involves the Grignard reaction followed by reduction:
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Ketone Precursor: Begin with 2-phenylpentan-2-one, where the carbonyl group at C2 serves as the electrophilic site.
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Grignard Reagent Addition: React with a trifluoromethyl-containing Grignard reagent (e.g., CF₃MgX) to form a tertiary alcohol intermediate.
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Reduction: Further reduce any residual unsaturated bonds or byproducts to yield the final alcohol.
This method leverages the nucleophilic nature of Grignard reagents to introduce the -CF₃ group selectively.
Direct Fluorination Strategy
An alternative approach employs electrophilic fluorination:
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Phenylpentanol Derivative: Start with 5-hydroxy-2-phenylpentan-2-ol.
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Fluorinating Agent: Treat with a trifluoromethylating agent like (CF₃SO₂)₂O or CF₃I under radical initiation.
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Purification: Isolate the product via column chromatography or distillation.
This route avoids multi-step functional group transformations but requires precise control to prevent over-fluorination.
Comparative Analysis
| Method | Advantages | Challenges |
|---|---|---|
| Grignard Reaction | High selectivity for -CF₃ | Sensitivity to moisture |
| Direct Fluorination | Fewer intermediates | Risk of side reactions |
Both methods are viable but demand specialized conditions, such as anhydrous environments for Grignard reagents.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of analogous fluorinated alcohols suggests a melting point range of 50–70°C and decomposition temperatures exceeding 200°C, attributed to strong C-F bonds.
Spectroscopic Features
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¹H NMR: The -OH proton appears as a broad singlet near δ 2.5 ppm, while aromatic protons resonate at δ 7.2–7.4 ppm.
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¹⁹F NMR: The -CF₃ group produces a quintet near δ -65 ppm due to coupling with adjacent protons .
Challenges and Future Directions
Synthetic Optimization
Current yields for fluorinated alcohols rarely exceed 60%, necessitating improved catalysts (e.g., transition metal complexes) to enhance efficiency .
Toxicity Profiling
While fluorinated compounds are generally stable, metabolites like trifluoroacetic acid (TFA) raise ecological concerns. Comprehensive ecotoxicological studies are needed.
Computational Modeling
Molecular dynamics simulations could predict interactions between 5,5,5-Trifluoro-2-phenylpentan-2-ol and biological targets, accelerating drug discovery .
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